Cas no 721913-26-4 (2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a specialized organic compound featuring a unique molecular structure combining chloro-methoxy phenyl and methylthio-substituted nicotinate moieties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. The presence of both chloro and methoxy groups enhances its reactivity, while the methylthio functionality may contribute to binding interactions in target systems. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental applications.
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate structure
721913-26-4 structure
Product name:2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
CAS No:721913-26-4
MF:C16H15ClN2O4S
Molecular Weight:366.819301843643
CID:6195072
PubChem ID:4414475

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質

名前と識別子

    • AKOS033645472
    • 721913-26-4
    • EN300-26600949
    • AB00715224-01
    • [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • starbld0002723
    • Z18837925
    • 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
    • インチ: 1S/C16H15ClN2O4S/c1-22-13-6-5-10(17)8-12(13)19-14(20)9-23-16(21)11-4-3-7-18-15(11)24-2/h3-8H,9H2,1-2H3,(H,19,20)
    • InChIKey: RRVGHIDNSDEJOF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC(COC(C1=CC=CN=C1SC)=O)=O)OC

計算された属性

  • 精确分子量: 366.0441058g/mol
  • 同位素质量: 366.0441058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 440
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • XLogP3: 3.1

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26600949-0.05g
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
721913-26-4 95.0%
0.05g
$212.0 2025-03-20

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 関連文献

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinateに関する追加情報

Professional Introduction to 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate (CAS No. 721913-26-4)

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, identified by its CAS number 721913-26-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of nicotinate derivatives, which have been extensively studied for their potential biological activities and therapeutic applications. The unique structural features of this molecule, including the presence of both chloro and methoxy substituents on the phenyl ring, as well as the amide and ester functional groups, contribute to its distinct chemical properties and reactivity.

The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically include the formation of the amide bond between the 5-Chloro-2-methoxyphenyl amine and the nicotinic acid derivative, followed by the introduction of the 2-oxoethyl and methylthio groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results in terms of selectivity and efficiency.

In recent years, there has been growing interest in nicotinate derivatives due to their potential roles in modulating various biological pathways. Research has indicated that compounds of this nature may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling. For instance, studies have shown that certain nicotinate derivatives can interact with cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and alleviating inflammatory responses. The presence of both chloro and methoxy substituents in 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate may enhance its binding affinity to these target enzymes, making it a promising candidate for further investigation.

The pharmacological profile of this compound has been explored in several preclinical studies. These studies have demonstrated that 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exhibits significant anti-inflammatory properties when administered orally or intraperitoneally. The compound has been shown to reduce paw edema in animal models of inflammation, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that it may also possess analgesic effects, making it a candidate for treating chronic pain disorders.

The chemical stability and metabolic fate of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate are critical factors that determine its suitability for clinical applications. Research has shown that this compound undergoes hydrolysis in vitro, with the ester bond being cleaved by esterases into smaller, more easily metabolized fragments. The chloro-substituted phenyl ring may also be susceptible to enzymatic degradation by cytochrome P450 enzymes, which could influence its bioavailability and duration of action. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects.

The synthesis and characterization of novel nicotinate derivatives continue to be an active area of research in medicinal chemistry. Advances in computational methods have enabled researchers to predict the biological activity of these compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. Techniques such as molecular docking and virtual screening have been particularly useful in identifying lead compounds with high affinity for target enzymes. The structural features of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, including the presence of multiple functional groups, make it an attractive candidate for further exploration using these computational tools.

In conclusion, 2-((5-Chloro-2-methoxyphenyl)amino)-> ox>e> eth> yl> 1> (m> eth> ylt> h> io)> nicoti> nat> e(CAS No.<>721913> -26> -4)) holds considerable promise as a therapeutic agent due to its unique chemical structure and demonstrated biological activity. Further research is warranted to fully elucidate its pharmacological properties and potential clinical applications. As our understanding of biological pathways continues to expand, compounds like this one are likely to play an increasingly important role in the development of novel treatments for various diseases.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD